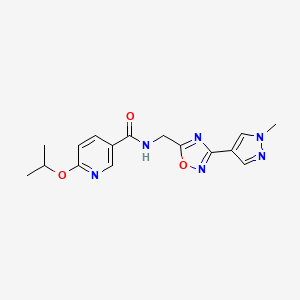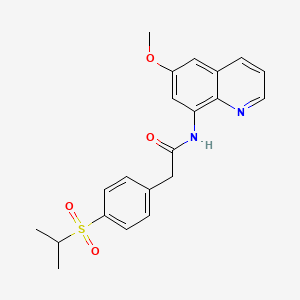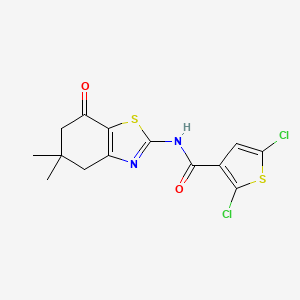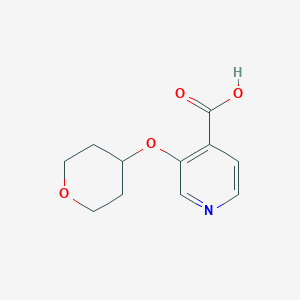
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a complex organic compound that finds applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The structural complexity of this compound is defined by its combination of nicotinamide, oxadiazole, and pyrazole moieties, making it a subject of extensive study for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide can be achieved through a multi-step process:
Formation of Nicotinamide Derivative: : Begin with a nicotinamide core, introducing the isopropoxy group via an alkylation reaction.
Synthesis of 1-methyl-1H-pyrazole: : Construct the pyrazole ring through cyclization reactions involving appropriate precursors.
Construction of the Oxadiazole Ring: : Assemble the oxadiazole moiety through condensation reactions of hydrazides with appropriate carboxylic acids or esters.
Final Coupling: : Couple the nicotinamide derivative with the pyrazole-oxadiazole intermediate using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the final product.
Industrial Production Methods
Industrially, this compound can be synthesized in bulk using continuous flow reactors to optimize reaction conditions, ensure reproducibility, and minimize by-product formation. This involves automated synthesis equipment for precise control over reaction parameters such as temperature, pressure, and stoichiometry.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to various oxidized derivatives.
Reduction: : Reduction reactions can target the nitro group on the nicotinamide ring, converting it to an amine.
Substitution: : The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Use of reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ under acidic or neutral conditions.
Reduction: : Employing reducing agents such as Pd/C in the presence of H₂ gas or NaBH₄.
Substitution: : Utilizing reagents such as halogens (Br₂, I₂) or nucleophiles (NaNH₂) under controlled temperature conditions.
Major Products
The major products depend on the type of reaction
科学的研究の応用
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide has diverse applications:
Chemistry: : Used as a precursor in organic synthesis for constructing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: : Explored for its therapeutic potential in treating diseases due to its interaction with specific molecular targets.
Industry: : Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
作用機序
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and oxadiazole rings enhances its ability to interact with protein binding sites, altering the activity of enzymes or signaling pathways involved in disease processes. Detailed studies are ongoing to elucidate its exact mechanism in different biological contexts.
類似化合物との比較
Similar Compounds
3-isopropoxy-N-((3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
6-isopropyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-5-yl)methyl)nicotinamide
Uniqueness
Compared to similar compounds, 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide exhibits distinct biological activities due to its unique substitution pattern, particularly the isopropoxy group, which can influence its pharmacokinetic properties and binding affinity to molecular targets.
This article should give you a thorough understanding of the compound and its relevance in scientific research and industrial applications. Got any more chemical curiosities?
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-10(2)24-13-5-4-11(6-17-13)16(23)18-8-14-20-15(21-25-14)12-7-19-22(3)9-12/h4-7,9-10H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHMFVVBFHDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2480066.png)
![2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol](/img/structure/B2480068.png)


![[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine](/img/structure/B2480074.png)
![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)
![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)


![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
